molecular formula C37H36N2NaO6S2 B1668973 Acid Green 3 CAS No. 4680-78-8

Acid Green 3

Cat. No.: B1668973
CAS No.: 4680-78-8
M. Wt: 691.8 g/mol
InChI Key: GUAOEJNHZUVOQJ-UHFFFAOYSA-N
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Description

Guinea Green B is a synthetic dye belonging to the triphenylmethane class of dyes. It is known for its vibrant green color and is used in various applications, including biological staining and as an indicator in analytical chemistry. The compound is also referred to as Acid Green 3 and has the chemical formula C37H35N2Na2O6S2 .

Mechanism of Action

Acid Green 3, also known as Guinea Green B, is a synthetic compound primarily used as a dye for silk or wool and biological stains . This article will explore the mechanism of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on this compound.

Target of Action

It is known to interact with various materials, including silk, wool, and biological tissues, to impart a green color .

Mode of Action

This compound is soluble in water and forms a green solution . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .

Biochemical Pathways

Its ability to neutralize acids suggests it may interact with acidic environments or substances within biological systems .

Pharmacokinetics

Its solubility in water suggests it could be readily absorbed and distributed in aqueous environments .

Result of Action

The primary result of this compound’s action is the imparting of a green color to the materials it interacts with . In biological staining, this can aid in the visualization of specific structures or substances.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of other chemicals. For example, it forms a brownish-yellow solution with the addition of HCl, and a blackish-green solution with NaOH . Its reactivity with various substances suggests that its action, efficacy, and stability could be affected by the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guinea Green B involves the reaction of triphenylmethane derivatives with sulfonic acid groups. One common method includes the condensation of benzaldehyde derivatives with dimethylaniline in the presence of sulfuric acid, followed by sulfonation . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Guinea Green B follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Guinea Green B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction typically results in colorless or differently colored compounds .

Scientific Research Applications

Guinea Green B has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Malachite Green: Another triphenylmethane dye with similar applications in biological staining and as an indicator.

    Crystal Violet: Used for staining in microbiology and as a pH indicator.

    Fuchsin: Employed in histology for staining purposes.

Uniqueness of Guinea Green B: Guinea Green B is unique due to its specific colorimetric properties, which make it highly visible and useful in various analytical applications. Its ability to undergo distinct color changes in response to different chemical reactions sets it apart from other dyes .

Properties

CAS No.

4680-78-8

Molecular Formula

C37H36N2NaO6S2

Molecular Weight

691.8 g/mol

IUPAC Name

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);

InChI Key

GUAOEJNHZUVOQJ-UHFFFAOYSA-N

impurities

In Japan, guinea green B has the following specifications: purity, 85% min;  inorganic salt, 4% max;  and water content, 10% max.

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5.[Na]

Appearance

Solid powder

Color/Form

A dull, dark green powder or bright crystalline solid
Maroon-purple powder
A dull, dark green powder or a bright, crystalline solid

melting_point

255 °C (decomposes)

4680-78-8

physical_description

C.i. acid green 3 appears as a dull dark green powder. Used as a dye for silk or wool and biological stains.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In 2-methoxyethanol 20 mg/mL;  in ethanol 9 mg/mL
In water, 30 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 42085
C.I. acid green 3
food green 1
guinea green B

vapor_pressure

7.2X10-39 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acid Green 3
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